molecular formula C10H27KN2O12P4 B1582914 Phosphonic acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt CAS No. 38820-59-6

Phosphonic acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt

Cat. No.: B1582914
CAS No.: 38820-59-6
M. Wt: 530.32 g/mol
InChI Key: FZMFRKUYWHTRFD-UHFFFAOYSA-M
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Description

. This compound is characterized by its high molecular weight and its ability to form stable complexes with various metal ions.

Synthetic Routes and Reaction Conditions:

  • Hexamethylenediamine Tetra (methylene Phosphonic Acid) Synthesis:

    • The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation and ensure the formation of the desired product.

Industrial Production Methods:

  • Large-Scale Synthesis:

    • Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to maintain consistent reaction conditions.

    • The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, often resulting in the formation of phosphonic acid derivatives.

  • Reduction:

    • Reduction reactions can lead to the formation of various reduced phosphonic acid derivatives.

  • Substitution:

    • Substitution reactions involve the replacement of one or more hydrogen atoms in the compound with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Phosphonic acid derivatives, including various esters and salts.

  • Reduction Products: Reduced phosphonic acid derivatives, which may have different physical and chemical properties.

  • Substitution Products: A wide range of substituted phosphonic acids, depending on the reagents used.

Chemistry:

  • Catalyst: The compound is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.

  • Stabilizer: It acts as a stabilizer in certain chemical processes, preventing unwanted side reactions.

Biology:

  • Biological Imaging: The compound is used in biological imaging techniques due to its ability to bind to specific metal ions, enhancing contrast in imaging studies.

  • Drug Delivery: It is explored for use in drug delivery systems, particularly in targeting specific tissues or cells.

Medicine:

  • Antimicrobial Agent: The compound has shown potential as an antimicrobial agent, with applications in treating infections caused by bacteria and fungi.

  • Bone Health: Research is ongoing to explore its use in promoting bone health and treating osteoporosis.

Industry:

  • Corrosion Inhibitor: It is used as a corrosion inhibitor in various industrial processes, protecting metal surfaces from degradation.

  • Water Treatment: The compound is employed in water treatment processes to remove heavy metals and other contaminants.

Mechanism of Action

The compound exerts its effects through its ability to form stable complexes with metal ions. This complexation can inhibit microbial growth, enhance imaging contrast, and stabilize chemical reactions. The molecular targets and pathways involved include metal ion binding sites and specific biological receptors.

Comparison with Similar Compounds

  • Phosphonic Acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, Sodium Salt: Similar in structure but differs in the counterion, affecting its solubility and reactivity.

  • Phosphonic Acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, Calcium Salt: Another variant with different counterion, used in different applications.

Uniqueness:

  • The potassium salt form of this compound is unique in its ability to form highly stable complexes with metal ions, making it particularly useful in industrial and biological applications.

This detailed overview provides a comprehensive understanding of phosphonic acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt, highlighting its preparation, reactions, applications, and mechanisms

Properties

CAS No.

38820-59-6

Molecular Formula

C10H27KN2O12P4

Molecular Weight

530.32 g/mol

IUPAC Name

potassium;[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C10H28N2O12P4.K/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+1/p-1

InChI Key

FZMFRKUYWHTRFD-UHFFFAOYSA-M

SMILES

C(CCCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CCN(CP(=O)(O)[O-])CP(=O)(O)[O-].[K+]

Canonical SMILES

C(CCCN(CP(=O)(O)O)CP(=O)(O)[O-])CCN(CP(=O)(O)O)CP(=O)(O)O.[K+]

38820-59-6

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonic acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt
Reactant of Route 2
Phosphonic acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt
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Phosphonic acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt
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Phosphonic acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt
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Phosphonic acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt
Reactant of Route 6
Phosphonic acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, potassium salt

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